Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate
Description
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate (hereafter referred to as the target compound) is a piperazine derivative featuring a carbamothioyl (-NHC(S)-) group linked to a 4-(ethoxycarbonyl)phenyl substituent and an ethoxycarbonyl (-COOEt) group at the 1-position of the piperazine ring. Its molecular formula is C₁₇H₂₂N₄O₄S, with a molecular weight of 378.45 g/mol . The carbamothioyl group introduces sulfur-based electronic and steric properties, while the ethoxycarbonyl groups enhance hydrophobicity, influencing solubility and biological interactions.
Properties
IUPAC Name |
ethyl 4-[(4-ethoxycarbonylphenyl)carbamothioyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-3-23-15(21)13-5-7-14(8-6-13)18-16(25)19-9-11-20(12-10-19)17(22)24-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPQHRCMXRDYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of piperazine with ethyl chloroformate to form ethyl piperazine-1-carboxylate. This intermediate is then reacted with 4-(ethoxycarbonyl)phenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of N-substituted piperazine carboxylates. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Piperazine Carboxylate Derivatives
Key Observations:
- Carbamothioyl vs. Carbonyl/Sulfonyl Groups : The target compound’s carbamothioyl group distinguishes it from analogs with benzoyl (e.g., ) or sulfonyl (e.g., ) substituents. The sulfur atom in the carbamothioyl group facilitates metal coordination, as demonstrated in Ni(II), Zn(II), and Cd(II) complexes .
- Conversely, electron-donating groups (e.g., -CH₃ in ) may improve membrane permeability.
Table 2: Comparative Reaction Yields and Conditions
Physicochemical and Spectroscopic Properties
- Spectroscopy:
- ¹H NMR : Peaks at δ 1.2–1.4 (ethyl -CH₃), δ 3.4–4.1 (piperazine and -COOEt groups).
Analogs :
Biological Activity
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate, identified by the CAS number 2445781-83-7, is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₉N₃O₄S
- Molecular Weight : 289.35 g/mol
- Structure : The compound features a piperazine ring substituted with an ethoxycarbonyl group and a carbamothioyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound against various microorganisms. A comparative analysis of similar compounds indicates that those with piperazine structures often exhibit enhanced antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Antibacterial Activity (E. coli) | Antifungal Activity (C. albicans) |
|---|---|---|
| Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}... | Significant | Moderate |
| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarb... | High | High |
| Other piperazine derivatives | Variable | Variable |
The proposed mechanism for the antimicrobial action involves disruption of microbial cell membranes and interference with metabolic pathways. The presence of the carbamothioyl group is hypothesized to enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into microbial cells.
Study on Antimicrobial Efficacy
In a study published in Wiley-VCH, a series of piperazine derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs to this compound exhibited strong antibacterial activity against gram-positive and gram-negative bacteria as well as antifungal activity against common pathogens like Candida albicans and Aspergillus flavus .
Clinical Implications
The potential implications for clinical use are significant, particularly in developing new antibiotics or antifungal agents in response to rising resistance among existing drugs. Further research is needed to explore these applications fully.
Synthesis and Characterization
The synthesis of this compound has been documented, highlighting methods such as refluxing in organic solvents and purification through crystallization techniques. Characterization techniques employed include NMR spectroscopy and mass spectrometry to confirm the structure and purity of synthesized compounds.
Future Directions
Future research should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure influence biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
